Lanraplenib

Vue d'ensemble

Description

Lanraplenib is an orally available inhibitor of spleen tyrosine kinase (Syk), with potential immunomodulating and antineoplastic activities . Upon oral administration, this compound binds to and inhibits the activity of Syk . This inhibits B-cell receptor (BCR) signaling, which leads to the inhibition of B-cell activation, and prevents tumor cell activation, migration, adhesion, and proliferation .

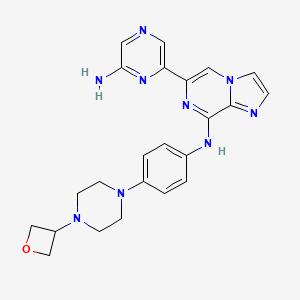

Molecular Structure Analysis

The molecular formula of this compound is C23H25N9O . The IUPAC name is 6-(6-aminopyrazin-2-yl)-N-[4-[4-(oxetan-3-yl)piperazin-1-yl]phenyl]imidazo[1,2-a]pyrazin-8-amine . The molecular weight is 443.5 g/mol .Physical And Chemical Properties Analysis

This compound is a solid compound . It is soluble in DMSO at 83.33 mg/mL .Applications De Recherche Scientifique

Traitement de la néphrite lupique

Le Lanraplenib a été étudié pour son potentiel dans le traitement de la néphrite lupique (NL), une forme grave de lupus érythémateux disséminé (LED). Dans une étude, le this compound a été trouvé pour inhiber la survie, l'activation, la maturation et la production d'immunoglobuline M médiées par le facteur d'activation des lymphocytes B dans les lymphocytes B humains in vitro {svg_1}. Dans un modèle murin de LED et de NL, le traitement par le this compound a amélioré la survie globale, empêché le développement de la protéinurie et réduit les concentrations d'azote uréique dans le sang {svg_2}.

Traitement de la leucémie aiguë myéloïde (LAM)

Le this compound a été évalué en combinaison avec le Giltéritinib, un inhibiteur de FLT3, pour le traitement de la LAM mutée par FLT3 récidivante ou réfractaire {svg_3}. La combinaison cible la prolifération aberrante et le blocage de la différenciation dans la LAM {svg_4}. Dans des modèles précliniques, le this compound a démontré une activité anti-leucémique convaincante en combinaison avec le Giltéritinib {svg_5}.

Activité antiproliférative synergique

Le this compound a montré une forte activité antiproliférative synergique lorsqu'il est combiné au Giltéritinib ou au Venetoclax {svg_6}. Dans des études de xénogreffes dérivées de patients (PDX), des réductions plus importantes de la charge leucémique dans le sang périphérique, le foie et la moelle osseuse ont été observées après 28 jours de traitement {svg_7}.

Mécanisme D'action

Target of Action

Lanraplenib is a selective oral inhibitor of Spleen Tyrosine Kinase (SYK) . SYK is a non-receptor tyrosine kinase that mediates signaling from immunoreceptors, including the B cell receptor . It plays a crucial role in the pathogenesis of systemic lupus erythematosus (SLE) and lupus nephritis (LN), diseases where B cells are critical mediators .

Mode of Action

This compound interacts with its target, SYK, by inhibiting its activity. This inhibition blocks the signaling from immunoreceptors, including the B cell receptor . In human B cells in vitro, this compound inhibited B cell activating factor-mediated survival as well as activation, maturation, and immunoglobulin M production .

Biochemical Pathways

The inhibition of SYK by this compound affects multiple downstream pathways. In FLT3-ITD mutated AML cells, this compound was found to abrogate multiple downstream FLT3-ITD leukemogenic signaling pathways including JAK/STAT3/5, MAPK, mTOR, and OXPHOS .

Pharmacokinetics

The pharmacokinetic properties of this compound are still under investigation. It has been shown to have favorable pk, pd, and safety in healthy volunteers and patients with autoimmune diseases .

Result of Action

The inhibition of SYK by this compound has significant effects at the molecular and cellular levels. In vitro, it inhibited B cell activating factor-mediated survival as well as activation, maturation, and immunoglobulin M production . In vivo, treatment of NZB/W mice with this compound improved overall survival, prevented the development of proteinuria, and reduced blood urea nitrogen concentrations . Furthermore, it preserved kidney morphology and reduced glomerular IgG deposition .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, during the acclimation and study periods, animals were housed in a laboratory environment with temperatures ranging 67–76°F and relative humidity of 30–70% . .

Safety and Hazards

According to the safety data sheet, Lanraplenib is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . It is toxic and poses a danger of serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to an unborn child .

Orientations Futures

Propriétés

IUPAC Name |

6-(6-aminopyrazin-2-yl)-N-[4-[4-(oxetan-3-yl)piperazin-1-yl]phenyl]imidazo[1,2-a]pyrazin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N9O/c24-21-12-25-11-19(28-21)20-13-32-6-5-26-23(32)22(29-20)27-16-1-3-17(4-2-16)30-7-9-31(10-8-30)18-14-33-15-18/h1-6,11-13,18H,7-10,14-15H2,(H2,24,28)(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCIGZBVOUQVIPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2COC2)C3=CC=C(C=C3)NC4=NC(=CN5C4=NC=C5)C6=CN=CC(=N6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1800046-95-0 | |

| Record name | Lanraplenib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800046950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanraplenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14770 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LANRAPLENIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6U64OU57E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dihydroxybutanedioic acid;N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine](/img/structure/B608379.png)

![[4-(7-Hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea](/img/structure/B608383.png)

![N-[4-(2-hydroxyethyl)phenyl]-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B608385.png)

![Methanone, (4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B608393.png)

![Methanone, [4-(2'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B608394.png)

![N-[7-[(2S,3S,4R,5S)-3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]acetamide](/img/structure/B608396.png)